molecular formula C12H19F2NO4 B14011136 cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane

cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane

Cat. No.: B14011136
M. Wt: 279.28 g/mol
InChI Key: YATGXRFGJRNODR-QPIHLSAKSA-N
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Description

TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[321]OCTANE-8-CARBOXYLATE is a complex organic compound with a bicyclic structure It is characterized by the presence of fluorine atoms, hydroxyl groups, and a tert-butyl ester functional group

Preparation Methods

The synthesis of TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through specific reaction conditions and catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

tert-butyl (1R,5S)-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(16)15-6-4-5-7(15)9(14)12(17,18)8(6)13/h6-9,17-18H,4-5H2,1-3H3/t6-,7+,8?,9?

InChI Key

YATGXRFGJRNODR-QPIHLSAKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C(C2F)(O)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2F)(O)O)F

Origin of Product

United States

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